molecular formula C19H15NOS B2653715 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one CAS No. 1164564-77-5

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one

Cat. No. B2653715
CAS RN: 1164564-77-5
M. Wt: 305.4
InChI Key: CARWTLHYUZGUDZ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one, otherwise known as 4-methyl-2-phenyl-1,3-thiazol-5-yl acetophenone, is a chemical compound with a wide range of applications in scientific research. This compound is a colorless to pale yellow liquid with a pleasant odor, and is relatively stable in air. It is soluble in most organic solvents, such as ethanol and ether, and is soluble in water at room temperature. 4-methyl-2-phenyl-1,3-thiazol-5-yl acetophenone has been studied extensively in recent years, and has been found to have numerous applications in research, including as a reagent in synthesis, as a fluorescent probe, and as an inhibitor of enzymes.

Scientific Research Applications

Thiazolidinediones as Pharmacophores

Thiazolidinediones (TZDs), known for their broad spectrum of pharmacological activities, serve as a core structure for developing antimicrobial, anticancer, and antidiabetic agents. The TZD nucleus is a versatile scaffold that allows for structural modifications at N-3 and C-5 positions, leading to novel drug molecules with specific therapeutic actions (Singh et al., 2022).

Synthetic Methodologies and Biological Activities

Research on thiazolidine derivatives has identified these compounds as candidates for various therapeutic applications, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective treatments. The synthesis of these compounds employs various methodologies, including multicomponent reactions and green chemistry approaches, highlighting their pharmacokinetic activity and potential as drug agents (Sahiba et al., 2020).

Structural Exploitation for Drug Development

The structural exploitation of the thiazolidine nucleus has been a focus for developing novel drug molecules targeting life-threatening ailments. Various substitutions at the N-3 and C-5 positions of the TZD core have been explored to enhance the biological activity and mechanism of action of these compounds, contributing to the advancement of medicinal chemistry (Singh et al., 2022).

Thiazolidin-4-Ones and Their Bioactivity

Thiazolidin-4-ones, another significant class of heterocyclic compounds, exhibit a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of different substituents on their molecular structure contributes to their effectiveness as drug agents, offering insights into the rational design of new molecules with enhanced biological activity (Mech et al., 2021).

properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOS/c1-14-18(17(21)13-12-15-8-4-2-5-9-15)22-19(20-14)16-10-6-3-7-11-16/h2-13H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARWTLHYUZGUDZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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